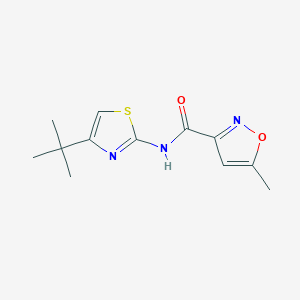
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide
描述
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide, also known as MTIP, is a compound that has gained attention in scientific research for its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In
作用机制
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activation of this receptor, this compound can modulate dopamine release and reduce the rewarding effects of drugs of abuse. This compound has also been shown to modulate glutamate release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. This compound has also been shown to improve cognitive deficits in animal models of schizophrenia and Parkinson's disease. In addition, this compound has been shown to modulate the activity of various neurotransmitters, such as dopamine and glutamate, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific modulation of dopamine release compared to non-selective dopamine receptor antagonists. However, one limitation of using this compound is its potential off-target effects, as it may also bind to other receptors in addition to the dopamine D3 receptor.
未来方向
There are several future directions for 1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide research, including:
1. Further investigation of this compound's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety.
2. Development of more selective and potent this compound analogues for improved therapeutic efficacy.
3. Investigation of the long-term effects of this compound treatment on brain function and behavior.
4. Exploration of the potential use of this compound in combination with other drugs for improved therapeutic outcomes.
5. Investigation of the potential use of this compound in human clinical trials for addiction and other disorders.
In conclusion, this compound is a promising compound for the treatment of addiction, schizophrenia, and Parkinson's disease. Its selectivity for the dopamine D3 receptor makes it a promising candidate for modulation of dopamine release and reduction of drug-seeking behavior. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more selective and potent analogues for improved efficacy.
科学研究应用
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease. This compound's selectivity for the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, as this receptor is involved in the reward and reinforcement pathways that are dysregulated in addiction. This compound has also been shown to improve cognitive deficits in animal models of schizophrenia and Parkinson's disease.
属性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-3-4-13(22-2)12(7-10)19-9-11(8-14(19)20)15(21)18-16-17-5-6-23-16/h3-7,11H,8-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKADSMGAVXMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B4843389.png)

![2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4843403.png)
![methyl 2-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B4843413.png)
![methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4843419.png)
![[2-(3,4-dimethoxyphenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4843428.png)
![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)

![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
![3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole](/img/structure/B4843457.png)

![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843478.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)